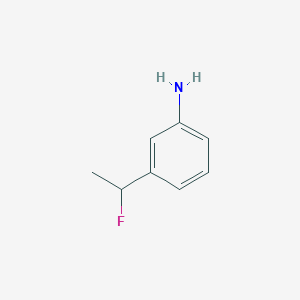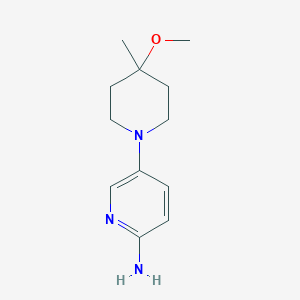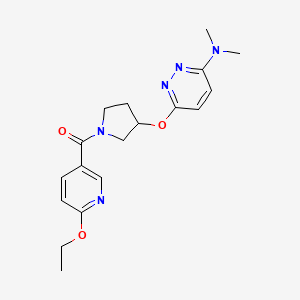![molecular formula C14H15N3O2 B2523995 2-({3-[(ジメチルアミノ)メチル]-4-ヒドロキシ-5-メトキシフェニル}メチレン)マロノニトリル CAS No. 860612-44-8](/img/structure/B2523995.png)
2-({3-[(ジメチルアミノ)メチル]-4-ヒドロキシ-5-メトキシフェニル}メチレン)マロノニトリル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-({3-[(Dimethylamino)methyl]-4-hydroxy-5-methoxyphenyl}methylene)malononitrile is an organic compound with a complex structure that includes a dimethylamino group, a hydroxyl group, a methoxy group, and a malononitrile moiety
科学的研究の応用
2-({3-[(Dimethylamino)methyl]-4-hydroxy-5-methoxyphenyl}methylene)malononitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-({3-[(Dimethylamino)methyl]-4-hydroxy-5-methoxyphenyl}methylene)malononitrile typically involves multiple steps. One common method includes the condensation of 3-[(Dimethylamino)methyl]-4-hydroxy-5-methoxybenzaldehyde with malononitrile under basic conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the reaction mixture is heated to facilitate the condensation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-({3-[(Dimethylamino)methyl]-4-hydroxy-5-methoxyphenyl}methylene)malononitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Sodium hydride, alkyl halides
Major Products
Oxidation: Formation of a carbonyl compound
Reduction: Formation of an amine
Substitution: Formation of various substituted derivatives
作用機序
The mechanism of action of 2-({3-[(Dimethylamino)methyl]-4-hydroxy-5-methoxyphenyl}methylene)malononitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, the compound can interact with cellular signaling pathways, influencing processes such as cell proliferation and apoptosis.
類似化合物との比較
Similar Compounds
2-Methyltetrahydrofuran: A solvent with similar structural features but different applications.
Tetrahydrofuran: Another solvent with a simpler structure.
Dimethyl sulfoxide: A polar aprotic solvent with different chemical properties.
Uniqueness
2-({3-[(Dimethylamino)methyl]-4-hydroxy-5-methoxyphenyl}methylene)malononitrile is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and industrial applications.
特性
IUPAC Name |
2-[[3-[(dimethylamino)methyl]-4-hydroxy-5-methoxyphenyl]methylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-17(2)9-12-5-10(4-11(7-15)8-16)6-13(19-3)14(12)18/h4-6,18H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMIJUQNEJLTAPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C(C(=CC(=C1)C=C(C#N)C#N)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
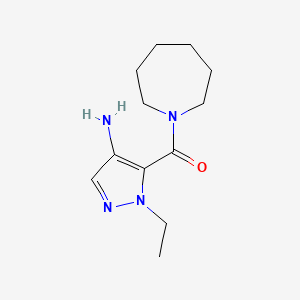

![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-(o-tolyloxy)acetamide](/img/structure/B2523915.png)
![1-(2-Chlorophenyl)-3-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]urea](/img/structure/B2523916.png)
![4-(4-(tert-butyl)benzyl)-2-(4-ethoxyphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2523917.png)
![N-([2,4'-bipyridin]-3-ylmethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B2523921.png)
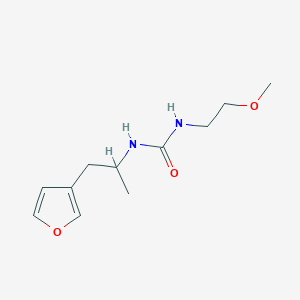
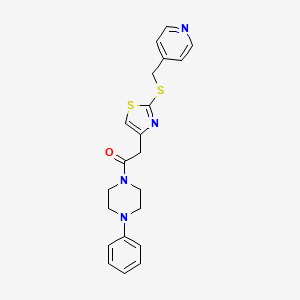
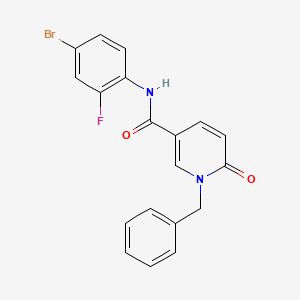
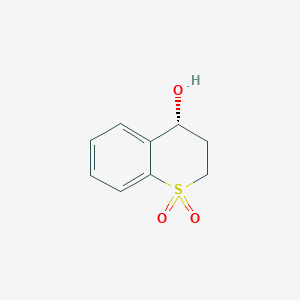
![N-(5-methyl-1,2-oxazol-3-yl)-2-{[3-(4-nitrophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide](/img/structure/B2523931.png)
